molecular formula C9H10Br2 B8408858 1-Bromo-3-(bromomethyl)-2-ethylbenzene

1-Bromo-3-(bromomethyl)-2-ethylbenzene

Cat. No. B8408858
M. Wt: 277.98 g/mol
InChI Key: IITXOKUOPWJBEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08389508B2

Procedure details

To a solution of (3-bromo-2-ethylphenyl)methanol (D133) (3 g, 13.95 mmol) in Dichloromethane (DCM) (50 mL) was added CBr4 (5.55 g, 16.74 mmol). To the reaction solution was added triphenylphosphine (5.49 g, 20.92 mmol) portionwise at 0° C. The reaction solution was warmed to room temperature and stirred at the temp overnight. The solvent was removed in vacuo and the residue was purified by ISCO column chromatography to afford 1-bromo-3-(bromomethyl)-2-ethylbenzene (D134) (1.3 g) as an oil.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
5.55 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.49 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([CH2:10][CH3:11])=[C:4]([CH2:8]O)[CH:5]=[CH:6][CH:7]=1.C(Br)(Br)(Br)[Br:13].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>ClCCl>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH2:8][Br:13])[C:3]=1[CH2:10][CH3:11]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrC=1C(=C(C=CC1)CO)CC
Name
Quantity
5.55 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
5.49 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at the temp overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by ISCO column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=C(C(=CC=C1)CBr)CC
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: CALCULATEDPERCENTYIELD 33.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.